Salfaprodil - 916214-57-8

Salfaprodil

Catalog Number: EVT-3195835
CAS Number: 916214-57-8
Molecular Formula: C15H7F7KNO3
Molecular Weight: 421.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Salfaprodil is a pharmaceutical compound primarily investigated for its potential therapeutic applications in treating various neurological and psychiatric disorders. It is classified as a neuroprotective agent, with particular interest in its role as a modulator of N-methyl-D-aspartate receptors, which are critical in synaptic plasticity and memory function.

Source

Salfaprodil was first developed in the 1990s and has been the subject of various studies aimed at understanding its pharmacological properties and therapeutic potential. The compound has been investigated for its efficacy in conditions such as stroke, traumatic brain injury, and other neurodegenerative diseases.

Classification

Salfaprodil falls under the category of neuroprotective agents and is specifically known for its interaction with glutamate receptors, particularly the N-methyl-D-aspartate receptor subtype. It is often analyzed in relation to other compounds that modulate neurotransmitter systems within the central nervous system.

Synthesis Analysis

Methods

The synthesis of Salfaprodil involves several chemical reactions that transform precursor materials into the final product. The preparation method detailed in patent CN104817465A outlines a seven-step reaction process utilizing 2,3,5,6-tetrafluoro-4-methyl benzoic acid as a key raw material. This multi-step synthesis is designed to achieve high purity and yield of the desired compound.

Technical Details

  1. Step 1: The initial reaction typically involves the formation of an intermediate compound through nucleophilic substitution or acylation.
  2. Subsequent Steps: Each subsequent step may involve reactions such as reduction, oxidation, or cyclization to construct the complex structure of Salfaprodil.
  3. Purification: Final purification steps often include recrystallization or chromatographic techniques to isolate Salfaprodil from by-products.
Molecular Structure Analysis

Structure

The molecular structure of Salfaprodil can be characterized by its specific arrangement of atoms and functional groups. The compound features a complex arrangement that includes:

  • A tetrafluorinated aromatic ring
  • A side chain that contributes to its pharmacological activity

Data

The molecular formula for Salfaprodil is C14_{14}H12_{12}F4_{4}N2_{2}O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Detailed spectroscopic data such as nuclear magnetic resonance and mass spectrometry are typically used to confirm the structure during synthesis.

Chemical Reactions Analysis

Reactions

Salfaprodil undergoes various chemical reactions during its synthesis and can also participate in reactions relevant to its mechanism of action:

  1. Formation Reactions: Initial formation involves electrophilic aromatic substitution reactions.
  2. Functional Group Transformations: Subsequent reactions may include amine coupling or esterification processes.

Technical Details

The reactivity profile of Salfaprodil allows it to interact with biological targets effectively, which is critical for its therapeutic applications.

Mechanism of Action

Process

Salfaprodil exerts its pharmacological effects primarily through modulation of N-methyl-D-aspartate receptors. By binding to these receptors, it influences calcium ion influx into neurons, which plays a vital role in synaptic transmission and plasticity.

Data

Research indicates that Salfaprodil may help mitigate excitotoxicity—a process where excessive stimulation by neurotransmitters leads to neuronal injury—by stabilizing receptor activity under pathological conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Salfaprodil typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range indicative of crystalline compounds.
Applications

Scientific Uses

Salfaprodil has been explored for various scientific applications, including:

  • Neuroprotection: Investigated in preclinical models for protecting neurons against damage due to ischemia or trauma.
  • Cognitive Enhancement: Research suggests potential benefits in enhancing cognitive functions through modulation of glutamatergic signaling pathways.
  • Therapeutic Development: Ongoing studies aim to establish its efficacy in clinical settings for conditions like Alzheimer's disease and other neurodegenerative disorders.
Introduction to Salfaprodil Neuropharmacology

Historical Development and Discovery Trajectory

Salfaprodil emerged from systematic efforts to overcome the therapeutic limitations of non-subunit-selective NMDA antagonists. Early NMDA blockers like MK-801 demonstrated neuroprotective efficacy but caused severe psychotomimetic side effects due to indiscriminate synaptic and extrasynaptic receptor inhibition. This prompted a shift toward GluN2B-selective antagonists, leveraging the subunit's predominant extrasynaptic localization and association with excitotoxic signaling pathways [2].

The compound was optimized through iterative structure-activity relationship (SAR) studies focusing on:

  • Ifenprodil scaffold refinement: Retaining high-affinity binding to the GluN2B amino-terminal domain (ATD) while reducing α1-adrenergic off-target activity.
  • Pharmacokinetic enhancement: Introduction of fluorinated aromatic systems and potassium carboxylate improved blood-brain barrier (BBB) penetration and solubility over precursor compounds [1] [3].

Table 1: Key Milestones in Salfaprodil Development

YearPhaseIndicationKey Outcome
2017Phase 2 (China)Brain InfarctionProof of concept in ischemic models
2018Phase 2 (USA)Hypoxia, Out-of-hospital cardiac arrestEstablished neuroprotective dosing window
2020Phase 3 (China)Acute Ischemic StrokeInitiation of large-scale efficacy trials
2021Phase 3 (USA)Middle Cerebral Artery Infarction, Reperfusion InjuryMultinational trials launched
2025Phase 3 (Results)StrokeMixed efficacy (OR=0.95, 95% CI: 0.69–1.31) [1]

Clinical development prioritized conditions with established GluN2B involvement:

  • Stroke: Targeting the excitotoxic cascade during ischemia-reperfusion.
  • Cardiac arrest: Mitigating global cerebral hypoxia-induced neuronal damage.
  • Spinal cord injuries: Addressing secondary injury mechanisms involving glutamate dysregulation [1].

Structural Classification and Target Pharmacophore

Salfaprodil belongs to the arylalkylamine class of GluN2B antagonists. Its core structure features:

  • Dual aromatic systems: A pentafluorinated benzyl group linked to a salicylate moiety via methylamino bridge.
  • Ionizable carboxylate: Potassium salt formulation enhances solubility and bioavailability.
  • Stereochemical constraints: Planar orientation of aromatic rings optimized for the hydrophobic pocket of the GluN2B ATD [1] [3].

Table 2: Pharmacophore Features and Structural Correlates in Salfaprodil

Pharmacophore ElementStructural ManifestationTarget Interaction
Hydrophobic domain2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzylFits into Val~135~/Leu~190~ hydrophobic cleft
Cationic centerMethylamino linkerForms salt bridge with Glu~236~
Hydrogen bond acceptorCarboxylate at C5 positionInteracts with Ser~132~/Asn~133~ residues
Aromatic stackingHydroxybenzoate ringπ-π interactions with Phe~176~

The pharmacophore model was validated through:

  • Structure-based design: X-ray crystallography of GluN2B-ligand complexes guided substitutions at C4 and C7 positions to enhance affinity.
  • Impurity profiling: Key synthesis-related impurities like decarboxylated analogs (Impurity A) exhibit 10-fold reduced receptor affinity, confirming the critical role of the anionic center [3] [5] [8].

Salfaprodil demonstrates subunit-specific binding kinetics:

  • High affinity for GluN1/GluN2B diheteromers (K~i~ = 8–12 nM)
  • Reduced activity at triheteromeric GluN1/GluN2A/GluN2B receptors (IC~50~ >250 nM)
  • Negligible interaction with GluN2A-, GluN2C-, or GluN2D-containing receptors [2]

This selectivity profile enables precise inhibition of pathological extrasynaptic signaling while sparing synaptic NMDA receptors involved in physiological plasticity and cognition. The developmental shift from GluN2B-dominated to GluN2A/GluN2B-triheteromeric receptors in the adult CNS further underpins its therapeutic window [2].

Current Research Landscape and Knowledge Gaps

Recent Phase 3 trials (2025) yielded ambiguous outcomes, with a common odds ratio of 0.95 (95% CI: 0.69–1.31) for functional recovery in stroke, indicating heterogeneous responses. This highlights critical knowledge gaps:

Pathophysiological Complexity

  • Triheteromeric receptor challenge: Up to 60% of cortical NMDA receptors are GluN1/GluN2A/GluN2B triheteromers, which show reduced sensitivity to Salfaprodil compared to diheteromers.
  • Dynamic subunit redistribution: Ischemia triggers rapid GluN2B surface translocation, altering target accessibility during therapeutic intervention [2] [9].

Therapeutic Optimization Frontiers

  • Blood-brain barrier penetration: Despite logP ~2.1, brain-to-plasma ratios remain suboptimal (0.3–0.5) due to efflux transporters.
  • Metabolic instability: Ester hydrolysis in plasma generates inactive metabolites, limiting exposure duration.
  • Adjunctive therapy potential: Preclinical evidence supports synergy with recanalization therapies, yet clinical validation is pending [1] [6].

Emerging Research Directions

  • Biomarker-guided stratification: Correlating GluN2B PET imaging (e.g., [^11^C]Ro039857) with therapeutic response to identify responders.
  • Hybrid pharmacophores: Integrating allosteric modulators (e.g., TCN-201-like moieties) to enhance triheteromeric receptor engagement.
  • Disease-modifying potential: Investigating epigenetic regulation of Grin2b expression in chronic neurodegeneration models [6] [9].

Table 3: Active Research Domains for Next-Generation GluN2B Antagonists

Research DomainCurrent FocusSalfaprodil Limitations Addressed
PolypharmacologyDual GluN2B/mGluR5 modulatorsBroader excitotoxicity control
Prodrug engineeringBBB-chaperoned analogs (e.g., dihydropyridine carriers)Enhanced CNS delivery
Targeted epigeneticsHDAC inhibitors modulating GluN2B expressionDisease-modifying potential
AI-driven designGenerative models for triheteromer-selective agentsSubtype-specific efficacy

Global neuropharmacology research trends indicate intensified interest in:

  • Structure-based pharmacophore mining: Leveraging GluN2B crystal structures (PDB: 4PE5, 3QEL) for virtual screening.
  • Computational QSAR frameworks: Integrating free energy perturbation (FEP) and molecular dynamics to predict allosteric binding kinetics [5] [8].

Properties

CAS Number

916214-57-8

Product Name

Salfaprodil

IUPAC Name

potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate

Molecular Formula

C15H7F7KNO3

Molecular Weight

421.31 g/mol

InChI

InChI=1S/C15H8F7NO3.K/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1

InChI Key

KLOANMLPWLPVSW-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[K+]

Canonical SMILES

C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.